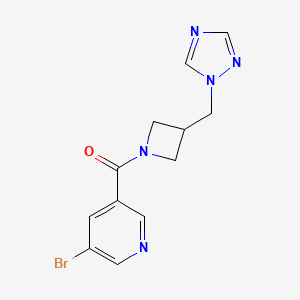

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone

Description

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone features a 1,2,4-triazole moiety linked via a methyl group to a four-membered azetidine ring, which is further connected to a 5-bromopyridin-3-yl group through a methanone bridge. This structure combines heterocyclic elements known for diverse pharmacological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN5O/c13-11-1-10(2-14-3-11)12(19)17-4-9(5-17)6-18-8-15-7-16-18/h1-3,7-9H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRDSXTZHNMSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN=C2)Br)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

Azetidine Ring Formation: This step might involve cyclization reactions starting from appropriate precursors.

Coupling with Bromopyridine: The final step could involve coupling the triazole-azetidine intermediate with a bromopyridine derivative using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation of Benzylthio Group

The benzylthio (-S-CH₂C₆H₅) moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | RT, CH₂Cl₂, 6 hrs | Selective oxidation |

| mCPBA | Sulfone | 0°C→RT, CHCl₃, 12 hrs | Complete oxidation |

This reaction is pivotal for modulating the compound’s electronic properties and biological activity.

Functionalization of the Furan Ring

The furan-2-yl group participates in electrophilic substitutions and cycloadditions:

Electrophilic Acylation

Furan reacts with acetyl chloride in the presence of AlCl₃ to form 2-acetylfuran derivatives . While direct data for this compound is limited, analogous furan-containing acetamides show reactivity at the C5 position .

Diels-Alder Reactivity

The furan ring acts as a diene in [4+2] cycloadditions with dienophiles like maleic anhydride :

Acetamide Hydrolysis and Substitution

The acetamide group (-NHCOCH₃) undergoes hydrolysis or nucleophilic substitution:

These reactions enable diversification of the acetamide moiety for structure-activity relationship studies .

Pyridine Ring Modifications

The pyridine ring exhibits nucleophilic aromatic substitution (NAS) at the 4-position when activated by electron-withdrawing groups:

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyridine derivative |

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives |

The electron-donating fur

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety demonstrate significant antimicrobial properties. The incorporation of the azetidine structure enhances the bioactivity of the compound against various pathogens. For instance, studies have shown that derivatives of triazole exhibit effectiveness against Mycobacterium tuberculosis, highlighting their potential as anti-TB agents .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound Name | Target Pathogen | Activity Level | Reference |

|---|---|---|---|

| Compound A | Mycobacterium tuberculosis | High | |

| Compound B | Staphylococcus aureus | Moderate | |

| Compound C | Escherichia coli | Low |

Anticancer Properties

The compound's structural features suggest potential applications in cancer therapy. Triazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Recent studies have identified specific analogs that show promise in targeting cancer cells .

Case Study: Triazole Derivatives in Cancer Treatment

A study explored a series of triazole-based compounds and their effects on cancer cell lines. The results indicated that certain modifications to the azetidine ring significantly enhanced cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents .

Fungicidal Activity

The triazole group is well-known for its fungicidal properties, making compounds like (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone potential candidates in agricultural formulations. Research has shown that these compounds can effectively control fungal pathogens in crops, leading to improved yields.

Table 2: Fungicidal Efficacy of Triazole Compounds

| Compound Name | Target Fungal Pathogen | Efficacy Rate (%) | Reference |

|---|---|---|---|

| Compound D | Fusarium oxysporum | 85 | |

| Compound E | Botrytis cinerea | 78 | |

| Compound F | Alternaria solani | 90 |

Plant Growth Regulation

In addition to fungicidal effects, triazole derivatives may also influence plant growth patterns by modulating plant hormones. This property can be exploited to enhance crop resilience under stress conditions.

Synthesis of Novel Materials

The unique structure of this compound allows for its use in synthesizing novel materials with specific properties. For instance, researchers have investigated its application in creating polymers with enhanced thermal stability and mechanical strength.

Case Study: Development of High-performance Polymers

A recent study focused on incorporating triazole derivatives into polymer matrices to improve their thermal and mechanical properties. The findings revealed that these materials exhibited superior performance compared to traditional polymers, indicating their potential for industrial applications .

Mechanism of Action

The mechanism of action for compounds like “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone” would depend on their specific biological targets. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Scaffolds

Azetidine vs. Piperazine/Pyrazolo-Triazine Systems

- Target Compound : The azetidine core contributes to a compact, strained structure, favoring specific binding conformations.

- Pyrazolo-triazine: Compounds like 10a (Synthesis of Pyrazolo[1,5‑a]Pyridines) feature fused heterocycles, which may enhance π-π stacking but introduce synthetic complexity .

Triazole Substituents

- Target Compound : The triazole is unsubstituted except for the methyl-azetidine linkage.

- Analogues :

- Sulfonyl/Thiophene groups : Compounds such as (5-chlorothiophen-2-yl)methyl -substituted triazoles () or benzylsulfonyl derivatives () exhibit altered electronic profiles and solubility .

- Thiadiazole hybrids : 1,2,4-Thiadiazole-triazole hybrids () show enhanced EGFR inhibition (IC50 = 1.64–1.69 µM) due to synergistic aromatic interactions .

Aromatic Group Modifications

- 5-Bromopyridin-3-yl : Bromine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in enzyme active sites.

- Analogues: Iodophenyl/Nitrophenyl: The thrombin inhibitor (2-iodophenyl)methanone () leverages halogen size for steric effects, while 4-nitrophenyl groups () improve charge transfer interactions . p-Tolyl: Simpler aromatic groups in ’s compounds reduce steric hindrance, favoring entropic gains during binding .

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone is a hybrid organic molecule that combines various heterocyclic components known for their diverse biological activities. The presence of the triazole and azetidine moieties suggests potential pharmacological applications, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, summarizing key findings from recent research.

Structural Overview

The compound features:

- Azetidine ring : A four-membered saturated ring known for its role in drug design.

- Triazole moiety : Associated with significant biological activity, particularly in antifungal and anticancer agents.

- Bromopyridine group : Often linked to enhanced biological properties due to its electron-withdrawing effects.

Anticancer Activity

Research into similar triazole-containing compounds has shown promising results in anticancer applications . For instance, derivatives of triazoles have been evaluated as inhibitors of various kinases involved in cancer progression. In particular, compounds with structural similarities to this compound have demonstrated significant inhibition against Bcr-Abl mutants associated with chronic myeloid leukemia (CML), with IC50 values in the nanomolar range .

Study 1: Anticancer Efficacy

A study focused on triazole-containing hybrids reported that these compounds effectively inhibited cancer cell proliferation by targeting specific pathways involved in tumor growth. The results indicated that derivatives similar to our compound showed:

- IC50 values : Ranging from 0.36 to 1.12 nM against Bcr-Abl(WT) and Bcr-Abl(T315I) mutants.

Study 2: Antimicrobial Screening

In another investigation, a series of azetidine derivatives were screened for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed that:

- Compounds exhibited varying degrees of activity against pathogens like Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values lower than those of established antibiotics .

Research Findings Summary

Q & A

Q. What are the key steps and challenges in synthesizing (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-bromopyridin-3-yl)methanone?

- Methodological Answer : Synthesis typically involves sequential functionalization of the azetidine and pyridine cores. Key steps include:

- Acylation : Coupling the azetidine moiety with 5-bromopyridine-3-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Triazole Incorporation : Introducing the 1,2,4-triazole group via nucleophilic substitution or click chemistry, requiring precise pH control (pH 7–8) and catalysts like Cu(I) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Challenges : Competing side reactions (e.g., azetidine ring opening) and low yields (<40%) during triazole conjugation necessitate iterative optimization .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify regiochemistry of the triazole and azetidine moieties (e.g., δ 8.2–8.5 ppm for pyridine protons; δ 4.1–4.3 ppm for azetidine-CH) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 376.05) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for triazole coupling to enhance solubility of intermediates .

- Catalyst Optimization : Compare Cu(I) catalysts (e.g., CuBr vs. CuI) with ligands (TBTA) to accelerate click chemistry .

- Temperature Control : Use microwave-assisted synthesis (80–100°C, 30 min) to reduce reaction time and byproducts .

- Yield Tracking : Monitor reaction progress via TLC (Rf 0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry (1.2 eq triazole) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR with computational predictions (DFT/B3LYP/6-31G*) to identify discrepancies caused by solvent effects or tautomerism .

- Variable Temperature NMR : Probe dynamic processes (e.g., triazole ring flipping) by acquiring spectra at 25°C vs. −40°C .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., azetidine chair conformation) if single crystals are obtainable .

Q. What in silico strategies predict the compound’s bioactivity and target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., JAK3, PDB ID 6AA3) with triazole as a hinge-binding motif .

- Pharmacophore Modeling : Align with known 1,2,4-triazole inhibitors to identify critical interactions (e.g., hydrogen bonds with Glu903) .

- ADMET Prediction : SwissADME evaluates bioavailability (TPSA >80 Ų suggests poor permeability) and CYP450 inhibition risks .

Q. How to design experiments for evaluating biological activity in disease models?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Dose-response curves (0.1–100 µM) against purified kinases, measuring IC via fluorescence polarization .

- Cellular Toxicity : MTT assay in HEK293 cells (48 hr exposure) to determine CC .

- In Vivo Models :

- Pharmacokinetics : Administer 10 mg/kg (IV) in rodents, sampling plasma for LC-MS/MS analysis (t, C) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Incubate at pH 1–13 (37°C, 24 hr) and analyze degradation products via LC-MS. Triazole and azetidine moieties show instability at pH <2 .

- Thermal Stability : DSC/TGA reveals decomposition onset at ~180°C, suggesting storage at −20°C under nitrogen .

Q. What strategies enable comparative studies with structural analogs (e.g., pyridine vs. pyrazine derivatives)?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with substituted pyridines (e.g., 5-Cl, 5-CF) and compare IC values in kinase assays .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., bromine’s hydrophobic effect) to activity .

- Crystal Structure Overlays : Superimpose analogs with co-crystallized ligands to assess binding mode conservation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.